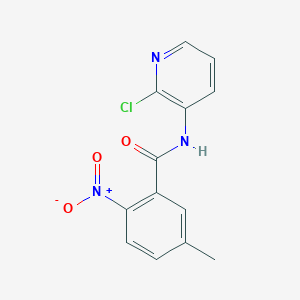

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide

Vue d'ensemble

Description

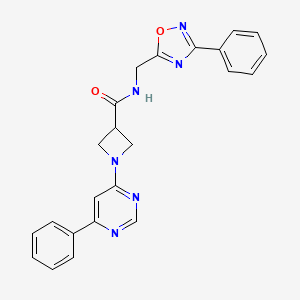

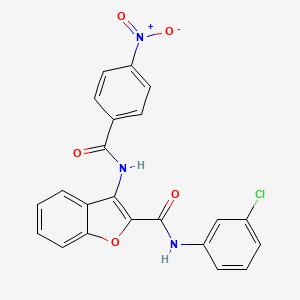

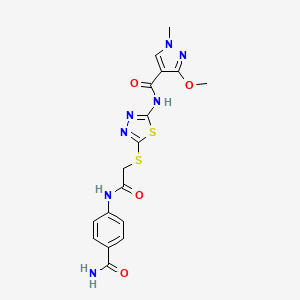

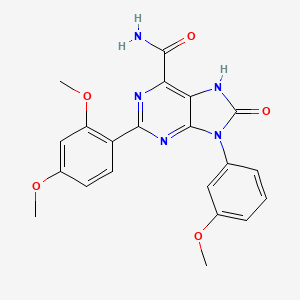

“N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide” is a chemical compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .

Synthesis Analysis

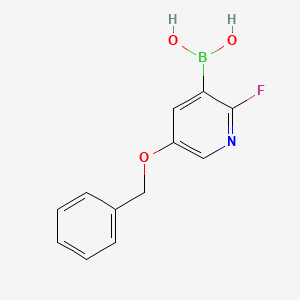

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, a compound with a borate and sulfonamide group can be synthesized through these reactions .Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques like single crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds can be studied using various techniques. For instance, UV–Vis–NIR spectroscopy can be used to determine optical transparency at the cut-off wavelength . Thermal behavior can be studied by TGA/DTA analysis . The dielectric constant, dielectric loss, and AC conductivity as a function of frequency and temperature can also be studied .Applications De Recherche Scientifique

Antimycobacterial Activity

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide derivatives demonstrate significant in vitro antitubercular activity. A study by Wang et al. (2019) highlights the potential of these compounds in treating tuberculosis, especially due to their considerable efficacy and novel approach in drug development (Wang et al., 2019).

Synthesis of Chlorantraniliprole

A study by Yi-fen et al. (2010) describes the synthesis process of chlorantraniliprole using 3-Methyl-2-nitrobenzoic acid, which is a similar compound. This synthesis process could offer insights into the chemical behavior and potential applications of N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide in agricultural chemicals (Yi-fen et al., 2010).

Structural and Thermal Studies

Vangala et al. (2013) investigated molecular complexes involving pyridyl bases and benzamides, which could provide information about the structural and thermochemical properties of similar compounds like N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide (Vangala et al., 2013).

Synthesis and Hypoxic Cell Cytotoxicity

Palmer et al. (1996) conducted a study on the synthesis and cytotoxicity of regioisomers of hypoxia-selective cytotoxins related to nitrobenzamides, providing a perspective on the potential medical applications of these compounds (Palmer et al., 1996).

Antidepressant and Nootropic Agents

Thomas et al. (2016) explored the synthesis of pyridine-4-carboxamides, structurally related to N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide, and their potential as antidepressant and nootropic agents (Thomas et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c1-8-4-5-11(17(19)20)9(7-8)13(18)16-10-3-2-6-15-12(10)14/h2-7H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYJCGBLZUTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)

![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)

![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)